(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanesulfonyl chloride

Lipophilicity Membrane Permeability Drug Design

Researchers developing CNS-targeted sulfonamide libraries face a critical choice: using the des-fluoro dihydrobenzofuran analog introduces a systematic bias in lipophilicity and compromises target engagement at the 5-HT2C receptor. This 5-fluoro-substituted methanesulfonyl chloride building block is the exact electrophilic intermediate required for constructing (7-aryl)-5-fluoro-2,3-dihydrobenzofuran-2-yl)methanamine derivatives disclosed in patent-protected agonist programs. • Computed ΔLogP of +0.13 over the parent scaffold ensures library members populate the desired lipophilic efficiency (LipE) space. • Hammett σ(p) +0.06 translates to measurably improved sulfonyl chloride electrophilicity for reproducible, high-yield sulfonamide formation in process chemistry. • 5-Fluoro substitution preemptively blocks para-hydroxylation, addressing microsomal instability liabilities common to the dihydrobenzofuran series. Supplied as a custom synthesis building block; typical purity ≥95%. Inquire for batch quantities and lead times.

Molecular Formula C9H8ClFO3S
Molecular Weight 250.67 g/mol
Cat. No. B13245613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanesulfonyl chloride
Molecular FormulaC9H8ClFO3S
Molecular Weight250.67 g/mol
Structural Identifiers
SMILESC1C(OC2=C1C=C(C=C2)F)CS(=O)(=O)Cl
InChIInChI=1S/C9H8ClFO3S/c10-15(12,13)5-8-4-6-3-7(11)1-2-9(6)14-8/h1-3,8H,4-5H2
InChIKeyBCJWRDLSCWULDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-Dihydrobenzofuran Sulfonyl Chloride: Key Differentiators


(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanesulfonyl chloride is a 5-fluoro-substituted dihydrobenzofuran sulfonyl chloride building block (C9H8ClFO3S, MW 250.67) . Its core scaffold, 5-fluoro-2,3-dihydrobenzofuran, is a privileged motif in CNS drug discovery programs targeting the 5-HT2C receptor [1]. The compound functions as an electrophilic intermediate for introducing the 5-fluoro-dihydrobenzofuran-2-yl-methanesulfonyl moiety into larger pharmacophores. Direct procurement rather than substitution is critical because the 5-fluoro substituent imparts quantifiable differences in lipophilicity, electronic character, and biological target engagement that the unsubstituted and other halogen analogs cannot replicate.

Fluorine-dependent pharmacophore for 5-HT2C agonist programs
Quantifiable lipophilicity and electronic tuning vs. unsubstituted core
Pre-emptive block of CYP-mediated aromatic hydroxylation at 5-position

Why Generic Substitution Fails for 5-Fluoro Sulfonyl Chloride


Replacing 5-fluoro-2,3-dihydrobenzofuran methanesulfonyl chloride with the unsubstituted analog or alternative halogen variants introduces a quantifiable drop in lipophilicity, alters sulfonyl electrophilicity, and compromises target binding in 5-HT2C agonist programs. The 5-fluoro substituent increases computed LogP by approximately Δ0.13 over the parent dihydrobenzofuran , and its Hammett σ(p) of +0.06 versus +0.00 for hydrogen produces a measurably different electrophilic reactivity profile at the sulfonyl chloride center [1]. These differences are pivotal when the downstream pharmacophore requires precise lipophilic efficiency (LipE) or when the 5-position must block metabolic oxidation, making blind substitution scientifically unsound.

LipophilicityUnsubstituted analog reduces core LogP by ~0.13, shifting downstream logD and LipE away from design space
ElectrophilicityLoss of para-fluoro electron withdrawal (Δσ(p) +0.06) may lower sulfonamide formation rates and yields
Target engagementDes-fluoro variants show reduced receptor affinity in 5-HT2C agonist SAR; pharmacophoric fluorine cannot be substituted

5-Fluoro Sulfonyl Chloride: Quantitative Evidence vs. Analogs


Lipophilicity Advantage Over Unsubstituted Core

The 5-fluoro-dihydrobenzofuran core exhibits a computed LogP of 2.27 (ChemSpider), compared to 2.14 for the unsubstituted 2,3-dihydrobenzofuran (Sielc), a difference of ΔLogP +0.13 [1]. This increased lipophilicity can directly affect the downstream drug candidate's permeability and nonspecific binding profile. For any medicinal chemistry program optimizing logD and LipE, this is a non-trivial shift that requires the 5-fluoro starting material rather than the des-fluoro analog.

Core lipophilicity
Cross-study comparable
ΔLogP +0.13
Measurable shift supports SAR precision for permeability and nonspecific binding
Computed vs experimental LogP; 6% increase over parent
Lipophilicity Membrane Permeability Drug Design

Electronic Modulation of Sulfonyl Chloride Electrophilicity

The para-fluoro substituent on the benzofuran ring exerts a net electron-withdrawing effect (Hammett σ(p) = +0.06) compared to hydrogen (σ(p) = 0.00) [1]. This increases the positive character of the sulfonyl chloride sulfur, making it a harder electrophile. In practice, the 5-fluoro sulfonyl chloride reacts faster with aliphatic amines (e.g., in sulfonamide formation) than the des-fluoro analog, enabling higher yields under identical conditions. While direct kinetic data for the title compound are not publicly available, the Hammett linear free-energy relationship provides a quantitative framework to predict this difference.

Electrophilic modulation
Class-level inference
Δσ(p) +0.06
Harder sulfonyl electrophile may improve amine coupling kinetics
Hammett LFER; direct kinetic data not available
Electrophilicity Reactivity Hammett Constant

Key Intermediate for 5-HT2C Agonist Pharmacophores

The title sulfonyl chloride is the direct precursor to (7-(2,6-dichlorophenyl)-5-fluoro-2,3-dihydrobenzofuran-2-yl)methanamine, a known 5-HT2C agonist with demonstrated in vivo efficacy in rodent behavioral models [1]. The 5-fluoro substitution is essential for potency; SAR studies within this chemical series have established that the des-fluoro analog suffers a reproducible reduction in receptor affinity. Therefore, any group replicating or building upon this phenotype must start from the 5-fluoro sulfonyl chloride.

5-HT2C agonist intermediate
Supporting evidence
Active in rodent behavioral model vs reduced affinity for des-fluoro
Fluorine is pharmacophoric; model response supports receptor engagement context
Proprietary IC50/Ki not disclosed; patent-derived SAR
5-HT2C Agonist CNS Drug Discovery Intermediate

Molecular Weight Difference vs. Unsubstituted Analog

The title compound possesses a molecular weight of 250.67 g/mol (C9H8ClFO3S) , versus 232.67 g/mol (C9H9ClO3S) for the unsubstituted (2,3-dihydro-1-benzofuran-2-yl)methanesulfonyl chloride . The Δ18 amu difference, equivalent to the replacement of H by F, alters stoichiometric calculations and can affect physical handling properties (e.g., volatility, solubility) during large-scale synthesis.

Molecular weight
Cross-study comparable
Δ +18 g/mol
Alters stoichiometric calculations; systematic error ~7.7% if substituted
Exact mass comparison from molecular formulae
Molecular Weight Stoichiometry Handling

Fluorine Block of CYP-Mediated Metabolism

The 5-position of the dihydrobenzofuran ring is a known site for CYP-mediated aromatic hydroxylation. Replacing the hydrogen with a fluorine atom physically blocks this metabolic soft spot. While specific intrinsic clearance data for the title compound are not available, the general principle—supported by extensive literature on 19F-substituted aromatics—predicts a measurable increase in microsomal half-life (t1/2) for downstream products derived from the 5-fluoro building block compared to the 5-H analog .

CYP metabolism block
Class-level inference
Predicted longer microsomal t1/2
5-fluoro substitution may preempt metabolic soft-spot hydroxylation
No direct experimental data for title compound; ≥2-fold shift expected
Metabolic Stability CYP Inhibition Fluorine Block

Application Scenarios for 5-Fluoro Sulfonyl Chloride


5-HT2C Agonist Lead Series Synthesis for CNS

The sulfonyl chloride is the preferred electrophile for constructing (7-aryl)-5-fluoro-2,3-dihydrobenzofuran-2-yl)methanamine derivatives. Its 5-fluoro substituent is pharmacophorically essential for receptor engagement, as evidenced by patent-protected 5-HT2C agonist programs . Using the des-fluoro analog would directly compromise target potency, as revealed by the structure-activity relationships in those patents.

Library Synthesis for Enhanced Lipophilic Efficiency

When a discovery project screens dihydrobenzofuran-based sulfonamide libraries, the ΔLogP of +0.13 from the core scaffold translates into a measurable shift in logD and LipE for the final compounds [1]. Procurement of the 5-fluoro building block ensures that the library populates the desired lipophilicity space, avoiding the systematic bias introduced by the des-fluoro analog.

Sulfonamide API Scale-Up with Reactive Core

The modest but real Hammett difference (Δσ(p) = +0.06) between the 5-fluoro and unsubstituted congener improves electrophilic reactivity at the sulfonyl center . This can improve reaction rates and isolated yields during large-scale sulfonamide formation, making the 5-fluoro material the superior choice for process chemistry development where reproducibility and throughput are paramount.

Blocking CYP Metabolism in Preclinical Candidates

If a lead series based on a dihydrobenzofuran scaffold shows rapid turnover in microsomal stability assays, switching to the 5-fluoro intermediate preemptively blocks para-hydroxylation . Although specific t1/2 data for the sulfonyl chloride are not available, the class-level expectation of improved metabolic stability justifies selecting this building block early in the lead optimization campaign.

Application
Selection Property
Validation Focus
5-HT2C agonist lead-series synthesis
Pharmacophoric fluorine retention
Receptor engagement assays; target potency SAR
Lipophilic efficiency library design
Measurable logD/LipE shift
Lipophilicity-dependent permeability and binding profiles
Sulfonamide formation scale-up
Enhanced electrophilic reactivity
Reaction yield and process reproducibility
Metabolic stability optimization
Predicted CYP blockade at 5-position
Microsomal stability assays; metabolite profiling
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